molecular formula C7H9F3O2 B3029420 2-(Perfluoroalkyl)ethyl methacrylate CAS No. 65530-66-7

2-(Perfluoroalkyl)ethyl methacrylate

Cat. No.: B3029420
CAS No.: 65530-66-7
M. Wt: 182.14 g/mol
InChI Key: DCEGHEFYVNDALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Perfluoroalkyl)ethyl methacrylate is an organic compound known for its unique properties, including low surface tension, chemical stability, and resistance to heat and electrical insulation. It is a colorless liquid with low viscosity and is soluble in various organic solvents. This compound is primarily used in the preparation of specialty polymers and coatings, offering excellent temperature resistance, corrosion resistance, and electrical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Perfluoroalkyl)ethyl methacrylate is typically synthesized through esterification reactions. One common method involves the reaction of perfluoroalkyl alcohol with ethyl methacrylate in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of environmentally friendly reagents and recycling of by-products are also considered to minimize environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 2-(Perfluoroalkyl)ethyl methacrylate exerts its effects is primarily through its incorporation into polymer matrices. The perfluoroalkyl groups provide hydrophobicity and chemical resistance, while the methacrylate moiety allows for polymerization and cross-linking. This combination results in materials with unique properties such as low surface energy, high thermal stability, and excellent chemical resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Perfluoroalkyl)ethyl methacrylate stands out due to its combination of perfluoroalkyl and methacrylate groups, providing a balance of hydrophobicity, chemical resistance, and polymerizability. This makes it particularly useful in applications requiring durable and high-performance materials .

Properties

IUPAC Name

3,3,3-trifluoropropyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-5(2)6(11)12-4-3-7(8,9)10/h1,3-4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGHEFYVNDALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65530-66-7
Details Compound: Poly(difluoromethylene), α-fluoro-ω-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-
Record name Poly(difluoromethylene), α-fluoro-ω-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65530-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70873889
Record name 3,3,3-Trifluoropropyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65530-66-7, 146188-32-1
Record name Poly(difluoromethylene), .alpha.-fluoro-.omega.-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,3-Trifluoropropyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Perfluoroalkyl)ethyl methacrylate
Reactant of Route 2
Reactant of Route 2
2-(Perfluoroalkyl)ethyl methacrylate
Reactant of Route 3
Reactant of Route 3
2-(Perfluoroalkyl)ethyl methacrylate
Reactant of Route 4
Reactant of Route 4
2-(Perfluoroalkyl)ethyl methacrylate
Reactant of Route 5
Reactant of Route 5
2-(Perfluoroalkyl)ethyl methacrylate
Reactant of Route 6
Reactant of Route 6
2-(Perfluoroalkyl)ethyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.